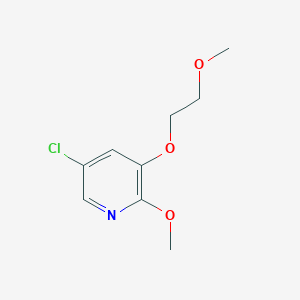
5-Chloro-2-methoxy-3-(2-methoxyethoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-methoxy-3-(2-methoxyethoxy)pyridine is a chemical compound with the CAS Number: 1820686-93-8. It has a molecular weight of 217.65 and its molecular formula is C9H12ClNO3 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H12ClNO3/c1-12-3-4-14-8-5-7 (10)6-11-9 (8)13-2/h5-6H,3-4H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 217.65 . The compound is typically stored at refrigerated temperatures .Wissenschaftliche Forschungsanwendungen
Synthesis of Agrochemicals and Medicinal Compounds
The research on chlorinated pyrrolidin-2-ones highlights the potential of derivatives like 5-Chloro-2-methoxy-3-(2-methoxyethoxy)pyridine in the synthesis of agrochemicals or medicinal compounds. These derivatives undergo rearrangement reactions to produce 5-methoxylated 3-pyrrolin-2-ones, indicating their utility in complex synthesis processes relevant to pharmaceutical and agricultural chemical development (Ghelfi et al., 2003).
Enhanced Dienophilicity in Organic Chemistry
Another study discusses the dienophilicity of pyridine derivatives, showcasing how modifications like methoxy or ethoxy groups can impact the reactivity of these compounds. This knowledge is crucial for designing reactions in organic synthesis, particularly in creating complex molecular architectures through [4+2] cycloaddition reactions (Connon & Hegarty, 2004).
Insecticidal Activity
Research into pyridine derivatives also extends to their potential as insecticides. A study on substituted pyridines against the cowpea aphid indicates that these compounds, including those similar to this compound, could offer new solutions for pest control, highlighting a significant agricultural application (Bakhite et al., 2014).
Antiviral Properties
Derivatives of pyridines, including those with methoxy groups, have been studied for their antiviral properties. This research is particularly relevant in the context of developing new antiretroviral drugs, showcasing the potential of these compounds in medical applications aimed at combating viral infections (Hocková et al., 2003).
Suzuki Cross-Coupling Reactions
The utility of pyridylboronic acids in Suzuki cross-coupling reactions to yield novel heteroarylpyridines demonstrates the importance of pyridine derivatives in facilitating chemical transformations. This application is crucial for synthesizing complex molecules, including pharmaceuticals and materials science applications (Parry et al., 2002).
Wirkmechanismus
Target of Action
Pyridine derivatives, like “5-Chloro-2-methoxy-3-(2-methoxyethoxy)pyridine”, often interact with various enzymes and receptors in the body due to their aromatic nature and ability to participate in pi stacking interactions .
Mode of Action
The compound could potentially interact with its target through non-covalent interactions such as hydrogen bonding, pi stacking, and electrostatic interactions. The presence of methoxy groups might enhance its lipophilicity, aiding in membrane permeability .
Biochemical Pathways
The exact biochemical pathways affected by “this compound” would depend on its specific targets. Pyridine derivatives are often involved in a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on various factors including its chemical structure, the route of administration, and the patient’s physiological condition. Generally, methoxy groups can enhance lipophilicity, which might improve absorption and distribution .
Result of Action
The molecular and cellular effects would depend on the specific targets of “this compound”. It could potentially alter the activity of target enzymes or receptors, leading to changes in cellular signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For instance, extreme pH or temperature could potentially affect the compound’s structure and, consequently, its activity .
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-3-(2-methoxyethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3/c1-12-3-4-14-8-5-7(10)6-11-9(8)13-2/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKGYUNBGGBXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(N=CC(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

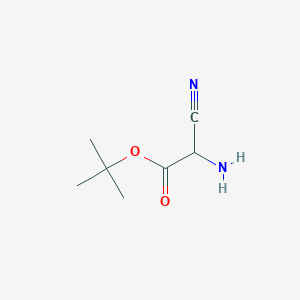
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride](/img/structure/B2693589.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2693590.png)
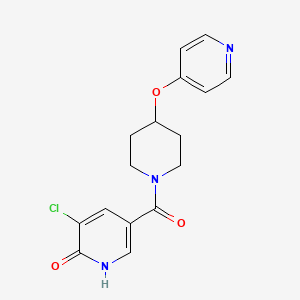
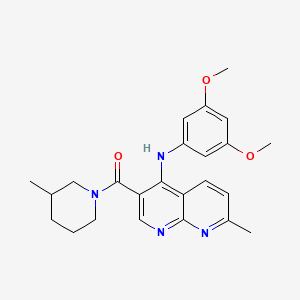

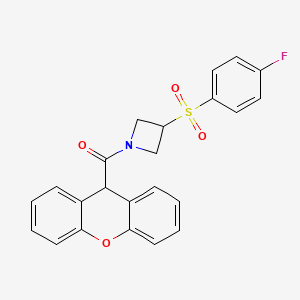
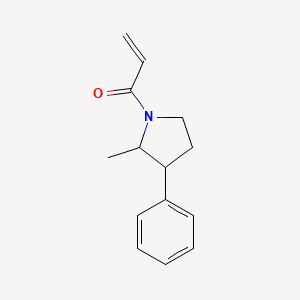
![9-((2,5-Dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2693602.png)

![(3Z,5Z)-1-benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one](/img/structure/B2693606.png)

![8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2693608.png)
![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2693611.png)